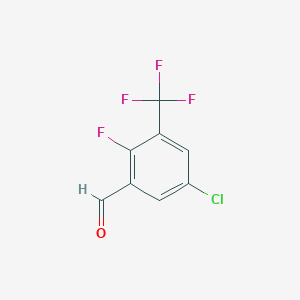

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

5-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIIVIRXTLBQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701235378 | |

| Record name | 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117752-05-3 | |

| Record name | 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117752-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Halogenation of Precursors

One common approach is the direct fluorination and chlorination of aromatic compounds bearing trifluoromethyl substituents. This method typically involves:

- Starting from trifluoromethyl-substituted toluene derivatives or benzaldehydes.

- Subjecting these to electrophilic chlorination and fluorination under controlled temperatures (100°C to 250°C).

- Reaction times vary from several hours to days to optimize substitution patterns.

- The process requires carefully controlled conditions to avoid over-halogenation or side reactions.

This method can yield products with purity above 90%, suitable for further applications.

Hydrolysis of Halogenated Trifluoromethylbenzyl Derivatives

An alternative and industrially favorable method involves hydrolysis of halogenated trifluoromethylbenzyl compounds. This approach includes:

- Using a mixture of o-trifluoromethyl xylylene dichlorides, o-trifluoromethyl chloro-fluoro-methylbenzene, and o-trifluoromethyl benzal fluoride as starting materials.

- Conducting hydrolysis in the presence of catalysts such as iron trichloride, cobalt chloride, nickelous chloride, or zinc chloride.

- Reaction temperatures range from 80°C to 150°C, with an optimal range of 100°C to 130°C.

- Water is added gradually to maintain reaction temperature and facilitate hydrolysis.

- The catalyst loading is typically 0.01% to 10% of the mass of the halogenated mixture, with 0.25% to 3.0% being preferred.

- The hydrolysis converts the halogenated intermediates into the desired benzaldehyde with yields up to 95%.

This method is advantageous due to:

- Use of relatively inexpensive and readily available raw materials.

- Lower energy consumption and simpler operation.

- Reduced wastewater generation compared to traditional acid hydrolysis.

- Suitability for industrial scale production.

Detailed Reaction Conditions and Parameters

| Parameter | Range / Value | Notes |

|---|---|---|

| Hydrolysis temperature | 80°C – 150°C | Optimal 100°C – 130°C, preferably 100°C – 110°C |

| Catalyst type | FeCl3, CoCl2, NiCl2, ZnCl2 | Iron trichloride preferred |

| Catalyst loading | 0.01% – 10% (mass ratio) | Optimal 0.25% – 3.0% |

| Water to halogenated mixture molar ratio | 0.95:1 to 1.2:1 | Preferred 0.98:1 |

| Reaction time | Several hours to days | Depends on scale and exact conditions |

| Purity of starting mixture | o-trifluoromethyl xylylene dichlorides: 50%–95% (preferably 75%–95%) o-trifluoromethyl chloro-fluoro-methylbenzene: 1%–30% (preferably 1%–15%) o-trifluoromethyl benzal fluoride: 1%–30% (preferably 1%–10%) |

Impurities less than 5% |

Mechanistic Insights

The hydrolysis reaction proceeds via nucleophilic attack of water on the halogenated methyl groups adjacent to the trifluoromethyl substituent, facilitated by the Lewis acid catalyst. The catalyst activates the halogenated intermediate, promoting cleavage of the carbon-halogen bonds and formation of the aldehyde functional group.

The electron-withdrawing trifluoromethyl and halogen substituents increase the electrophilicity of the aromatic ring, aiding the hydrolysis process and influencing regioselectivity.

Comparative Data Table of Preparation Methods

| Method Description | Key Features | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct halogenation of trifluoromethyl toluene derivatives | Electrophilic chlorination and fluorination at 100–250°C | >90 | Straightforward, high purity achievable | Requires precise control, longer reaction times |

| Hydrolysis of halogenated trifluoromethylbenzyl derivatives with FeCl3 catalyst | Hydrolysis at 80–150°C with catalyst loading 0.01–10% | Up to 95 | Low cost, industrially scalable, less waste | Requires catalyst and careful temperature control |

| Grignard reaction route (literature for related benzaldehydes) | Grignard reagent formation and reaction with formamide | ~68 | Good selectivity | Expensive reagents, complex conditions |

| Diazotization and formoxime reaction (literature for related benzaldehydes) | Multi-step, diazotization followed by formoxime reaction | ~45 | Alternative synthetic route | Low yield, complex, high pollution |

Research Findings and Industrial Relevance

- The hydrolysis method using a catalyst such as iron trichloride has been shown to be cost-effective and environmentally friendlier compared to traditional acid hydrolysis methods that generate corrosive waste and HF gas.

- The presence of trifluoromethyl and halogen substituents enhances the compound’s chemical stability and electrophilicity, which is beneficial for downstream synthetic applications.

- Optimized reaction parameters have been developed to maximize yield and purity, making this compound accessible for pharmaceutical and agrochemical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The presence of electron-withdrawing groups like chlorine and trifluoromethyl makes the benzene ring susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group.

Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group to an alcohol.

Major Products Formed

Oxidation: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid.

Reduction: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is utilized as an intermediate in the synthesis of various pharmaceutical compounds. The presence of halogen substituents enhances its reactivity, allowing for the formation of complex structures that are critical in drug development. For instance, it can be involved in the synthesis of anti-inflammatory agents and antibiotics.

Biological Activity

Research indicates that this compound exhibits inhibitory effects on certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This characteristic makes it relevant for studies on drug interactions and pharmacokinetics, potentially influencing the efficacy and safety profiles of co-administered medications.

Agrochemical Applications

Pesticide Development

The compound's antimicrobial properties suggest potential applications in developing agrochemicals, specifically pesticides. Compounds with similar structures have demonstrated effectiveness against various pathogens, indicating that this compound could be explored for its fungicidal and bactericidal activities.

Material Science

Synthesis of Functional Materials

In material science, this compound can serve as a building block for synthesizing functional materials such as polymers and coatings. Its unique electronic properties impart specific characteristics to the materials produced, including thermal stability and chemical resistance.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of halogenated benzaldehydes found that this compound exhibited significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were recorded between 50 to 100 µg/mL, demonstrating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Drug Metabolism Studies

In pharmacological research, the impact of this compound on CYP1A2 enzyme activity was investigated. The findings indicated that this compound could alter the metabolism of certain drugs, necessitating further exploration into its implications for drug design and patient safety.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The electron-withdrawing groups on the benzene ring influence its reactivity and interaction with enzymes and other biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

Structural and Electronic Comparisons

The following table compares key structural and physicochemical properties of this compound with analogues:

*Estimated using analogous substituent contributions.

Key Observations:

Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound enhances electron-withdrawing effects, making the aldehyde group more electrophilic compared to analogues lacking -CF₃ (e.g., 5-chloro-2-fluorobenzaldehyde) .

Lipophilicity: The target compound’s LogP (3.31) is higher than non-CF₃ analogues (e.g., 5-chloro-2-fluorobenzaldehyde, LogP ~2.1), reflecting increased membrane permeability, a critical factor in drug design .

Biological Activity

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is an aromatic compound characterized by a benzaldehyde functional group with multiple halogen substituents. This unique structure contributes to its biological activity, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H3ClF3O

- Molecular Weight : 226.56 g/mol

- Structure : The compound features a chlorinated and trifluoromethylated aromatic ring, enhancing its lipophilicity and metabolic stability.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly as an inhibitor of cytochrome P450 enzymes, notably CYP1A2. This inhibition can significantly affect the metabolism of various drugs, making it relevant in drug development and pharmacokinetics.

Key Biological Activities

-

Cytochrome P450 Inhibition :

- The compound has been identified as an inhibitor of CYP1A2, which plays a crucial role in the metabolism of several therapeutic agents. This inhibition can lead to altered drug clearance rates and potential drug-drug interactions.

-

Antimicrobial Activity :

- Compounds with similar structures have shown antimicrobial and antifungal properties, suggesting that this compound may have potential therapeutic applications in treating infections.

-

Synergistic Effects :

- Research indicates that this compound may exhibit synergistic effects when combined with other pharmacological agents, potentially enhancing therapeutic efficacy while minimizing toxicity.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes and receptors:

- Cytochrome P450 Interaction : The presence of halogen atoms in the compound increases its binding affinity to CYP enzymes, leading to effective inhibition.

- Enhanced Lipophilicity : The trifluoromethyl group contributes to the compound's lipophilicity, improving its ability to penetrate biological membranes and interact with cellular targets.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C8H3ClF3O | Contains both chloro and trifluoromethyl groups | CYP1A2 inhibition, potential antimicrobial activity |

| 2-Chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde | C8H4ClF3O | Similar structure but different substitution pattern | Notable CYP inhibition |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | C8H4ClF3O | Different position of chlorine | Potential variations in reactivity |

Case Studies and Research Findings

Research studies have highlighted the significance of fluorinated compounds in drug design due to their enhanced biological properties. For instance:

- A study demonstrated that the inclusion of trifluoromethyl groups in aromatic compounds significantly increased their potency as inhibitors for various enzymes, including CYP1A2 .

- Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications at specific positions on the aromatic ring could lead to improved biological activity and selectivity towards target enzymes .

Q & A

Basic: What are the recommended synthetic routes for preparing 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde?

Methodological Answer:

The synthesis of this compound typically involves halogenation and trifluoromethylation steps. A plausible route includes:

Friedel-Crafts acylation of a substituted benzene precursor to introduce the aldehyde group.

Sequential halogenation (chlorination/fluorination) using reagents like Cl₂/FeCl₃ or Selectfluor®.

Trifluoromethylation via copper-mediated cross-coupling (e.g., using CF₃I/CuI) .

Purification via column chromatography (silica gel, hexane/EtOAc gradient).

Key Considerations:

- Monitor reaction progress using TLC or GC-MS.

- Optimize halogenation order to avoid steric hindrance (fluoro groups may deactivate the ring).

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

Use a combination of analytical techniques:

Note: Compare spectral data with PubChem entries for related trifluoromethylbenzaldehydes .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing -CF₃ and -Cl groups deactivate the aromatic ring, slowing electrophilic substitution. However, the aldehyde group can act as a directing group for meta-substitution. For example:

- Suzuki-Miyaura coupling requires Pd catalysts with strong electron-deficient ligands (e.g., SPhos) to overcome deactivation .

- Nucleophilic aromatic substitution at the para-fluoro position is feasible under basic conditions (e.g., K₂CO₃/DMF) .

Data Insight:

| Reaction Type | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Suzuki Coupling | 45–60 | Pd(OAc)₂, SPhos, 80°C | |

| Nucleophilic Substitution | 70–85 | K₂CO₃, DMF, 120°C |

Advanced: What strategies mitigate competing side reactions during trifluoromethylation?

Methodological Answer:

Competing hydrolysis or over-halogenation can be minimized by:

Low-temperature reactions (0–5°C) to stabilize reactive intermediates .

Anhydrous conditions (e.g., dry DCM, molecular sieves) to prevent aldehyde oxidation.

Ligand-accelerated catalysis (e.g., TMEDA with Cu(I)) to enhance regioselectivity .

Case Study:

Cu(I)/TMEDA systems improve trifluoromethylation yields by 20–30% compared to ligand-free conditions .

Advanced: How is this aldehyde utilized in synthesizing bioactive heterocycles?

Methodological Answer:

The aldehyde group enables condensation reactions to form:

- Benzimidazoles : React with o-phenylenediamine under acidic conditions (e.g., HCl, reflux) .

- Schiff bases : Condense with amines for metal-chelating ligands .

Example Protocol for Benzimidazoles:

Mix aldehyde (1 eq) and o-phenylenediamine (1.2 eq) in EtOH.

Add 10% HCl and reflux for 12 hr.

Isolate product via vacuum filtration (yield: 65–80%) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coat (aldehyde vapors are irritants).

- Ventilation : Use fume hoods due to volatile halogenated byproducts .

- Waste Disposal : Collect in halogenated waste containers; incinerate via licensed facilities .

Regulatory Note:

Classify under GHS07 (harmful) and GHS09 (environmental hazard) based on analogs .

Advanced: How can computational modeling predict reactivity or spectroscopic properties?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict NMR shifts (deviation <0.3 ppm) .

- Molecular Dynamics : Simulate solvation effects in DMSO or DCM to refine HPLC retention times.

Software Tools:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.